molecular formula C19H20N8O2S B14924905 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14924905
M. Wt: 424.5 g/mol
InChI Key: QAOBZAKQACNWFM-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions could require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site and inhibits or modulates their activity. The pathways involved might include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but lacks the nitro group.

    N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE: Similar structure but with different substitution patterns.

Uniqueness

The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific substitution pattern, which can confer unique chemical and biological properties

Properties

Molecular Formula

C19H20N8O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(5-methyl-3-nitropyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H20N8O2S/c1-3-15(26-13(2)11-17(24-26)27(28)29)18-21-22-19(30-18)20-16-9-10-25(23-16)12-14-7-5-4-6-8-14/h4-11,15H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

QAOBZAKQACNWFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C(=CC(=N4)[N+](=O)[O-])C

Origin of Product

United States

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